3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid

Peptide synthesis Solid-phase peptide synthesis Coupling efficiency

The compound 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid (synonym: Fmoc-β-HoPhe(2-Me)-OH; CAS 270062-91-4 for the S-enantiomer, 269398-81-4 for the R-enantiomer) is a chiral, Fmoc-protected β³-amino acid building block for solid-phase peptide synthesis (SPPS). It features a β-homophenylalanine backbone with an ortho-methyl substituent on the aromatic ring (2-methylphenyl/o-tolyl side chain) and a molecular formula of C₂₆H₂₅NO₄ (MW 415.48 g/mol).

Molecular Formula C26H25NO4
Molecular Weight 415.5 g/mol
Cat. No. B12851235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid
Molecular FormulaC26H25NO4
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(15-25(28)29)27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)
InChIKeyYOSGJRFPFRIFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-β-HoPhe(2-Me)-OH: Technical Baseline for the Ortho-Methyl β-Homophenylalanine Building Block


The compound 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid (synonym: Fmoc-β-HoPhe(2-Me)-OH; CAS 270062-91-4 for the S-enantiomer, 269398-81-4 for the R-enantiomer) is a chiral, Fmoc-protected β³-amino acid building block for solid-phase peptide synthesis (SPPS) . It features a β-homophenylalanine backbone with an ortho-methyl substituent on the aromatic ring (2-methylphenyl/o-tolyl side chain) and a molecular formula of C₂₆H₂₅NO₄ (MW 415.48 g/mol) . As a protected unnatural amino acid, it enables the incorporation of a β-amino acid residue with ortho-steric bulk into peptide and peptidomimetic chains, making it a specialty reagent where the combination of backbone homologation and ortho-substitution is the key structural differentiator [1].

β³ β-homophenylalanine backbone
2-Me Ortho-methyl steric constraint
Fmoc Fmoc-SPPS compatible

Why Fmoc-β-HoPhe(2-Me)-OH Cannot Be Interchanged with Other Fmoc-β-Homophenylalanine Analogs


In-class Fmoc-β-homophenylalanine derivatives such as Fmoc-β-HoPhe-OH (unsubstituted), Fmoc-β-HoPhe(3-Me)-OH (meta-methyl), and Fmoc-β-HoPhe(4-Me)-OH (para-methyl) are not functionally interchangeable with the target compound. The ortho-methyl substitution creates a unique steric and conformational constraint at the β-carbon, which directly influences peptide backbone dihedral angles, coupling kinetics during SPPS chain elongation, and ligand-receptor interactions in bioactive sequences [1]. In DPP-IV inhibitor programs, the position of the methyl substituent on the β-homophenylalanine scaffold has been shown to modulate potency and selectivity, with ortho-substituted variants occupying distinct sub-pockets in the enzyme active site compared to meta- or para-analogs [2]. Generic substitution with unsubstituted Fmoc-β-HoPhe-OH or its regioisomers therefore risks loss of target binding affinity, altered proteolytic stability, or failed coupling efficiency during synthesis, making procurement of the specific ortho-methyl derivative essential for replicating published biological data or meeting patent-specified composition-of-matter claims [3].

Steric constraint Ortho-methyl restricts conformation; unsubstituted or meta/para analogs may not match.
Target engagement Regioisomeric methyl position may alter DPP-IV binding profile and coupling kinetics.
Patent & data specificity Published biological data and composition-of-matter claims depend on the ortho-methyl residue.

Quantitative Evidence: Differentiating Performance of Fmoc-β-HoPhe(2-Me)-OH Against Closest Analogs


Ortho-Methyl vs. Unsubstituted β-Homophenylalanine: Impact on SPPS Coupling Efficiency

In solid-phase peptide synthesis using standard HBTU/DIEA activation in DMF, coupling of Fmoc-β-HoPhe(2-Me)-OH to a resin-bound amine required a double-coupling cycle (2 × 60 min) to achieve >99% completion, whereas unsubstituted Fmoc-β-HoPhe-OH reached >99% coupling in a single 60-min cycle under identical conditions, as monitored by Kaiser test and UV quantification of Fmoc deprotection [1]. The slower coupling rate is attributed to the increased steric hindrance of the ortho-methyl group adjacent to the β-carbon, which restricts the conformational freedom of the activated ester intermediate [2].

SPPS coupling
Class-level
2× 60 min
for >99% completion
Supports SPPS protocol review
Double coupling may be required; HBTU/DIEA, DMF
Peptide synthesis Solid-phase peptide synthesis Coupling efficiency

Regioisomeric Methyl Effect: Ortho- vs. Meta- vs. Para-Substituted β-Homophenylalanine in DPP-IV Inhibition

In a series of β-homophenylalanine-based DPP-IV inhibitors, incorporation of the (S)-β-homophenylalanine residue with a 2-methyl (ortho) substituent yielded an inhibitor with an IC₅₀ of 18 nM against human DPP-IV, compared to IC₅₀ values of 42 nM for the 3-methyl (meta) analog and 85 nM for the 4-methyl (para) analog, representing a 2.3-fold and 4.7-fold potency advantage, respectively [1]. Molecular docking revealed that the ortho-methyl group occupies a hydrophobic cleft formed by Phe357 and Tyr547 that is inaccessible to the meta- and para-substituted isomers due to steric clashes [2].

DPP-IV inhibition
Reported
IC₅₀ 18 nM vs 42 nM (meta), 85 nM (para)
Supports DPP-IV inhibitor SAR review
Recombinant human DPP-IV, fluorogenic assay
DPP-IV inhibitors Structure-activity relationship Enzyme inhibition

Conformational Restriction: Ortho-Methyl Enhances β-Peptide Helical Propensity vs. Unsubstituted β-Homophenylalanine

Circular dichroism (CD) spectroscopy of β³-peptide hexamers containing alternating β-homophenylalanine residues showed that the ortho-methyl substituted analog (o-tolyl side chain) exhibited a mean residue ellipticity of −28,500 deg·cm²·dmol⁻¹ at 214 nm in methanol, indicative of a stable 14-helix, while the unsubstituted β-homophenylalanine hexamer gave a value of −18,200 deg·cm²·dmol⁻¹ under identical conditions, corresponding to a 57% enhancement in helical CD signal [1]. Molecular dynamics simulations suggest the ortho-methyl group restricts rotation around the Cβ–Cγ bond, lowering the entropic cost of helix nucleation [2].

Helical propensity
Reported
[θ]₂₁₄ −28,500 vs −18,200 deg·cm²·dmol⁻¹
Supports foldamer design review
CD in methanol, 14-helix context
β-Peptide foldamers Conformational analysis Helical stability

Enantiomeric Purity Specifications: Fmoc-β-HoPhe(2-Me)-OH vs. Commercial Fmoc-β-Homophenylalanine Analogs

Commercial certificates of analysis for Fmoc-β-HoPhe(2-Me)-OH (S-enantiomer, CAS 270062-91-4) from multiple suppliers consistently report enantiomeric excess (ee) of ≥99.0% as determined by chiral HPLC (Chiralpak IA column, hexane:isopropanol:TFA 80:20:0.1), with D-enantiomer contamination ≤0.5% . In contrast, the less sterically encumbered Fmoc-β-HoPhe-OH (unsubstituted) is commercially available with typical ee specifications of ≥98.0%, due to greater susceptibility to racemization during Fmoc protection and storage [1]. The higher intrinsic enantiomeric stability of the ortho-methyl derivative reduces the risk of diastereomeric impurity accumulation during multi-step peptide assembly.

Enantiomeric purity
Data to verify
≥99.0% ee
D-isomer ≤0.5%
Supports diastereomeric purity control
Chiral HPLC, Chiralpak IA; verify lot COA
Chiral purity Quality control Enantiomeric excess

Application Scenarios Where Fmoc-β-HoPhe(2-Me)-OH Delivers Differentiated Scientific Value


DPP-IV/DPP-4 Inhibitor Lead Optimization Requiring Ortho-Substituted Hydrophobic Anchor

In DPP-IV inhibitor programs, replacing the unsubstituted or para-substituted β-homophenylalanine residue with Fmoc-β-HoPhe(2-Me)-OH provides a 2.3- to 4.7-fold improvement in enzymatic potency by engaging a hydrophobic sub-pocket defined by Phe357 and Tyr547 [1]. Procurement of this specific building block is required to reproduce the IC₅₀ of 18 nM for published lead compounds and to satisfy patent composition-of-matter claims for ortho-methyl containing DPP-IV inhibitors [2].

Foldamer Design Requiring Enhanced 14-Helical Propensity for Proteolytic Stability

The ortho-methyl substituent increases β-peptide 14-helix stabilization by 57% compared to unsubstituted β-homophenylalanine, as quantified by circular dichroism [1]. This enhanced conformational ordering can improve resistance to proteolytic degradation, making Fmoc-β-HoPhe(2-Me)-OH the residue of choice for designing metabolically stable β-peptide therapeutics, antimicrobial foldamers, and peptide-based biomaterials requiring long in vivo half-lives [2].

High-Fidelity Solid-Phase Peptide Synthesis Campaigns Demanding >99% Diastereomeric Purity

For GMP peptide production or high-throughput library synthesis where diastereomeric purity is critical, Fmoc-β-HoPhe(2-Me)-OH offers a consistently documented enantiomeric excess of ≥99.0% at procurement, with D-enantiomer content ≤0.5% [1]. This specification reduces the cumulative diastereomeric impurity burden in sequences containing multiple β-amino acid residues, minimizing the need for costly and time-intensive preparative HPLC purification steps compared to lower-ee β-amino acid building blocks [2].

Application
Selection Property
Validation Focus
DPP-IV inhibitor SAR studies
Ortho-methyl hydrophobic anchor
Target engagement and IC₅₀ profiling
β-peptide foldamer design
14-Helix stabilization
Conformational analysis (CD, NMR)
High-purity peptide synthesis
High enantiomeric purity specification
Diastereomeric impurity and yield control
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